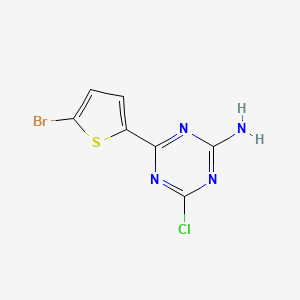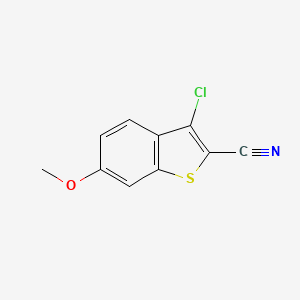
N-ethyl-2-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a secondary amine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of 2-methylcyclohexan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-methylcyclohexan-1-amine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Anhydrous conditions, typically using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
The reaction mechanism involves the nucleophilic attack of the amine on the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-2-methylcyclohexanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield N-ethyl-2-methylcyclohexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-ethyl-2-methylcyclohexanone
Reduction: N-ethyl-2-methylcyclohexane
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
N-ethyl-2-methylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-methylcyclohexan-1-amine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-isopropyl-2-methylcyclohexan-1-amine: Contains an isopropyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Cyclohexanamine: The parent compound without any alkyl substitutions, exhibiting different reactivity and applications.
Uniqueness
N-ethyl-2-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
N-ethyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-10-9-7-5-4-6-8(9)2/h8-10H,3-7H2,1-2H3 |
Clave InChI |
UCFBHIZLPWZXBO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



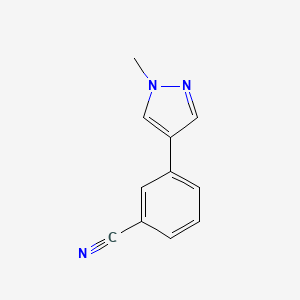
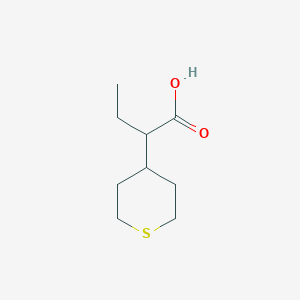
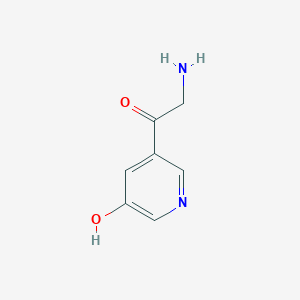
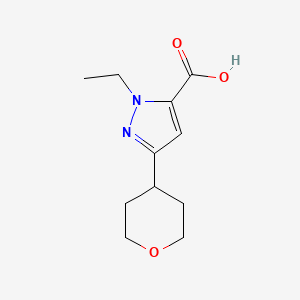
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
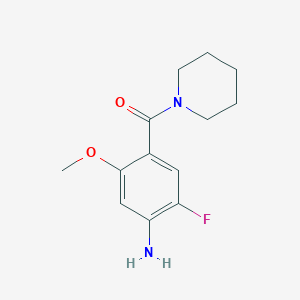
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


